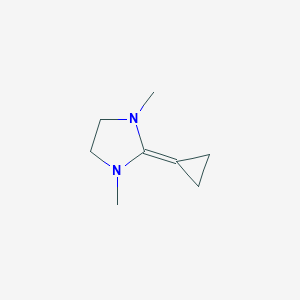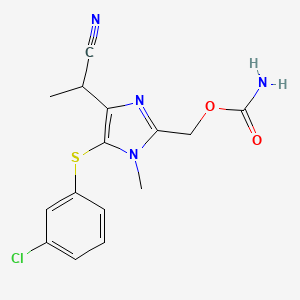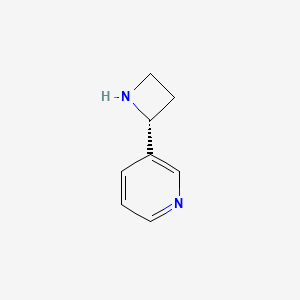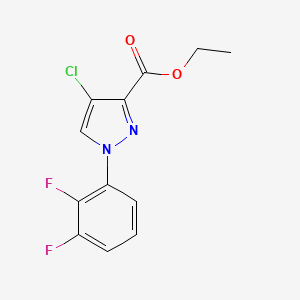![molecular formula C14H19N B12935831 3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
3-Phenyl-1-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[4.4]nonane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-azaspiro[4.4]nonane can be achieved through several methods. One notable approach involves the reaction of nitrones with 1,1-disubstituted allenes, leading to the formation of the desired spirocyclic structure . Another method includes the use of radical bicyclization involving the formation and capture of alkoxyaminyl radicals .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of metal-free synthesis methods and domino radical bicyclization could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving nucleophiles, can modify the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Phenyl-1-azaspiro[4.4]nonane exerts its effects is not fully understood. studies suggest that its biological activity may involve interactions with specific molecular targets and pathways. For instance, its potential anticonvulsant activity could be related to modulation of neurotransmitter systems or ion channels .
Comparison with Similar Compounds
1-Azaspiro[4.4]nonane:
2-Azaspiro[4.5]decane: Another spirocyclic compound with similar reactivity and potential biological activity.
Uniqueness: 3-Phenyl-1-azaspiro[4.4]nonane stands out due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in synthetic chemistry .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-phenyl-1-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI Key |
UFFPSTWJEZJYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
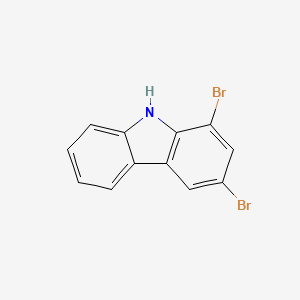
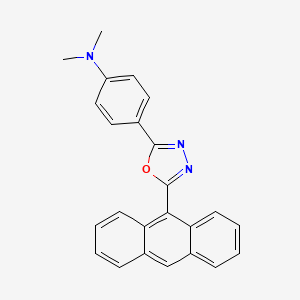
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
